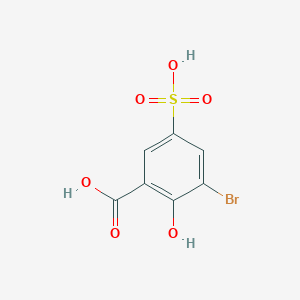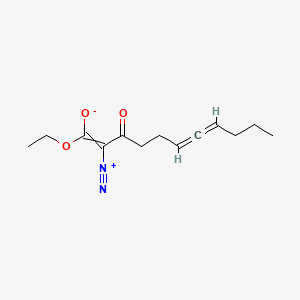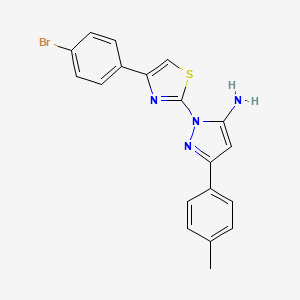![molecular formula C16H23NO2 B14173081 N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine CAS No. 130539-96-7](/img/structure/B14173081.png)
N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine: is an organic compound that features a butan-1-amine backbone with two 5-methylfuran-2-ylmethyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine typically involves the reaction of butan-1-amine with 5-methylfuran-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenation using bromine or chlorination agents.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated furan derivatives.
Applications De Recherche Scientifique
Chemistry: N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and polymers.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including advanced polymers and resins.
Mécanisme D'action
The mechanism by which N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The furan rings can participate in π-π stacking interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
- N,N-dimethyl-5-methylfurfurylamine
- N-benzyl-1-(5-methyl-2-furyl)but-3-en-1-amine
- 5-methylfuran-2-ylmethylamine
Comparison: N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine is unique due to the presence of two 5-methylfuran-2-ylmethyl groups, which provide enhanced stability and reactivity compared to similar compounds. This structural feature allows for more diverse chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
130539-96-7 |
|---|---|
Formule moléculaire |
C16H23NO2 |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C16H23NO2/c1-4-5-10-17(11-15-8-6-13(2)18-15)12-16-9-7-14(3)19-16/h6-9H,4-5,10-12H2,1-3H3 |
Clé InChI |
GXUBMSNDKZTMMR-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CC1=CC=C(O1)C)CC2=CC=C(O2)C |
Solubilité |
4.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14173000.png)



![2-[(2-Iodophenoxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxolane](/img/structure/B14173024.png)
![N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine](/img/structure/B14173032.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-](/img/structure/B14173045.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)


![N-[(diphenylmethylene)amino]-5-nitro-2-pyridinamine](/img/structure/B14173076.png)
![5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14173077.png)

